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molecular formula C7H9NO B3190310 1H-Pyrrole, 1-(oxiranylmethyl)- CAS No. 40861-18-5

1H-Pyrrole, 1-(oxiranylmethyl)-

Cat. No. B3190310
M. Wt: 123.15 g/mol
InChI Key: OPPHMZSHWVEIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE035802

Procedure details

A reaction mixture formed from 200 g of sodium hydroxide NaOH, 8.4 g of tetrabutylammonium hydrogensulfate, 200 ml of water and 125 ml of epichlorohydrin is stirred very vigorously at room temperature in a one liter reactor. 40 g of freshly distilled pyrrole are added dropwise while cooling the solution with a bath of ice-cold water in order to keep the temperature of the mixture between 15° and 20° C. The mixture is left stirring with a stream of nitrogen for 3 hours, 100 ml of ether are added in order to cause an aqueous phase and an organic phase to settle which are separated from each other. The aqueous phase is extracted twice with 100 ml of ether. The whole of the organic phase is washed with aqueous salt solution until neutrality, dried over a molecular sieve, filtered and distilled under vacuum. 58 g of N-glycidylpyrrole ##STR4## or a yield of 80%, are obtained. The product is characterized by 1H NMR and 13C NMR. Its purity is 93%; it is determined by liquid phase chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C[CH2:7][O:8][CH2:9][CH3:10]>>[CH2:10]([N:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1)[CH:9]1[O:8][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred very vigorously at room temperature in a one liter reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the solution with a bath of ice-cold water in order
CUSTOM
Type
CUSTOM
Details
the temperature of the mixture between 15° and 20° C
WAIT
Type
WAIT
Details
The mixture is left
STIRRING
Type
STIRRING
Details
stirring with a stream of nitrogen for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
are separated from each other
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with 100 ml of ether
WASH
Type
WASH
Details
The whole of the organic phase is washed with aqueous salt solution until neutrality
CUSTOM
Type
CUSTOM
Details
dried over a molecular sieve
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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